molecular formula C24H46N6O14 B1211132 2-Hydroxypropane-1,2,3-tricarboxylic acid;piperazine;hydrate CAS No. 41372-10-5

2-Hydroxypropane-1,2,3-tricarboxylic acid;piperazine;hydrate

Cat. No.: B1211132
CAS No.: 41372-10-5
M. Wt: 642.7 g/mol
InChI Key: JDDHUROHDHPVIO-UHFFFAOYSA-N
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Description

2-Hydroxypropane-1,2,3-tricarboxylic acid;piperazine;hydrate is a compound that combines citric acid (2-Hydroxypropane-1,2,3-tricarboxylic acid) with piperazine and water molecules. Citric acid is a naturally occurring weak organic acid found in citrus fruits, while piperazine is an organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The hydrate form indicates the presence of water molecules in the compound’s crystalline structure.

Biochemical Analysis

Biochemical Properties

Piperazine citrate plays a significant role in biochemical reactions, particularly in its interaction with the gamma-aminobutyric acid (GABA) receptors. Piperazine citrate acts as a GABA receptor agonist, binding directly and selectively to muscle membrane GABA receptors. This interaction causes hyperpolarization of nerve endings, resulting in the flaccid paralysis of the worms . Additionally, piperazine citrate blocks succinate production in the parasites, further contributing to their paralysis .

Cellular Effects

Piperazine citrate influences various cellular processes, particularly in parasitic cells. It affects cell signaling pathways by acting on GABA receptors, leading to the hyperpolarization of nerve endings. This action disrupts the normal function of the parasites’ neuromuscular system, causing paralysis . Piperazine citrate also impacts gene expression and cellular metabolism by inhibiting succinate production, which is essential for the energy metabolism of the parasites .

Molecular Mechanism

The molecular mechanism of piperazine citrate involves its role as a GABA receptor agonist. By binding to the GABA receptors on the muscle membranes of the parasites, piperazine citrate causes hyperpolarization of the nerve endings. This hyperpolarization results in the flaccid paralysis of the worms, making it easier for the host body to expel them . Additionally, piperazine citrate inhibits succinate production, disrupting the energy metabolism of the parasites .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of piperazine citrate have been observed to change over time. The compound is partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation

Dosage Effects in Animal Models

The effects of piperazine citrate vary with different dosages in animal models. At therapeutic doses, piperazine citrate is well-tolerated by animals, with minimal adverse effects . At higher doses, piperazine citrate can cause neurotoxic symptoms such as trembling, convulsions, and restlessness . The safety margin for piperazine citrate is relatively wide, but it is essential to follow the recommended dosage to avoid toxic effects .

Metabolic Pathways

Piperazine citrate is involved in several metabolic pathways. Approximately 25% of piperazine citrate is metabolized in the liver, where it undergoes nitrosation to form N-mononitrosopiperazine (MNPz). MNPz is then further metabolized to N-nitroso-3-hydroxypyrrolidine (NHPYR) . These metabolic processes are crucial for the elimination of piperazine citrate from the body.

Transport and Distribution

Piperazine citrate is transported and distributed within cells and tissues through the systemic circulation. Upon entry into the bloodstream, piperazine citrate is partly oxidized and partly eliminated as an unchanged compound . The compound’s distribution within the body is influenced by its interactions with transporters and binding proteins, which facilitate its localization and accumulation in specific tissues.

Subcellular Localization

The subcellular localization of piperazine citrate is primarily within the muscle membranes of the parasites. By binding to the GABA receptors on these membranes, piperazine citrate exerts its anthelmintic effects . The compound’s activity and function are directed to specific compartments within the parasites, leading to their paralysis and eventual expulsion from the host body.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxypropane-1,2,3-tricarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Properties

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxylic acid;piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H8O7.3C4H10N2/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;3*1-2-6-4-3-5-1/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);3*5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDDHUROHDHPVIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN1.C1CNCCN1.C1CNCCN1.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H46N6O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

41372-10-5 (unspecified hydrate), 110-85-0 (Parent), 77-92-9 (Parent)
Record name Piperazine citrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144296
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40883334
Record name Piperazine, 2-hydroxy-1,2,3-propanetricarboxylate (3:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40883334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

642.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144-29-6
Record name Piperazine citrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144296
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperazine, 2-hydroxy-1,2,3-propanetricarboxylate (3:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Piperazine, 2-hydroxy-1,2,3-propanetricarboxylate (3:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40883334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIPERAZINE CITRATE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RI85381D5G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Hydroxypropane-1,2,3-tricarboxylic acid;piperazine;hydrate
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2-Hydroxypropane-1,2,3-tricarboxylic acid;piperazine;hydrate
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2-Hydroxypropane-1,2,3-tricarboxylic acid;piperazine;hydrate
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2-Hydroxypropane-1,2,3-tricarboxylic acid;piperazine;hydrate
Reactant of Route 6
2-Hydroxypropane-1,2,3-tricarboxylic acid;piperazine;hydrate

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